molecular formula C21H18N4O3S B11607475 (7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11607475
M. Wt: 406.5 g/mol
InChI Key: WXRHPUCWBIGTGS-ZCXUNETKSA-N
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Description

(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: is a complex organic compound that features a unique combination of indole, thiazolo, and triazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. The key steps include the formation of the indole and thiazolo[3,2-a][1,3,5]triazin-6(7H)-one cores, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl acetoacetate, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Various substitution reactions can occur at the indole or thiazolo rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions, cellular pathways, and potential therapeutic effects. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic routes.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.

    Diketene: Used in the industrial production of related compounds.

Uniqueness

What sets (7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one apart is its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

(7Z)-7-(5-ethoxy-2-oxo-1H-indol-3-ylidene)-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H18N4O3S/c1-2-28-14-8-9-16-15(10-14)17(19(26)23-16)18-20(27)25-12-24(11-22-21(25)29-18)13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,23,26)/b18-17-

InChI Key

WXRHPUCWBIGTGS-ZCXUNETKSA-N

Isomeric SMILES

CCOC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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